molecular formula C12H12N4O3 B7906438 6-amino-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

6-amino-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B7906438
M. Wt: 260.25 g/mol
InChI Key: ATNAILKDTSNATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one (CAS: 1375474-01-3, MW: 260.25) is a polycyclic heterocyclic compound featuring a pyrido[2,1-b]quinazolinone core with nitro and amino substituents at positions 2 and 6, respectively .

Properties

IUPAC Name

6-amino-2-nitro-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c13-9-2-1-5-15-11(9)14-10-4-3-7(16(18)19)6-8(10)12(15)17/h3-4,6,9H,1-2,5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNAILKDTSNATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 2,6-Dichlorobenzoic Acid

The foundation of this method lies in the strategic nitration of 2,6-dichlorobenzoic acid using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. This step introduces a nitro group at position 3 of the benzene ring, yielding 2,6-dichloro-3-nitrobenzoic acid (Compound 4) with >90% purity. The electron-withdrawing effects of the chlorine substituents direct nitration to the meta position relative to the carboxylic acid group.

Coupling with 2-Aminopyridine Derivatives

Compound 4 undergoes nucleophilic aromatic substitution with 2-aminopyridine in the presence of sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 80°C. This reaction replaces the chlorine atom ortho to the nitro group, forming a pyridine-quinazoline hybrid intermediate (Compound 6a). The reaction achieves an 85% yield due to the enhanced leaving group ability of the chloro substituent activated by the nitro group.

Cyclization to Form the Pyrido[2,1-b]Quinazolin-11-One Core

Heating Compound 6a at 120°C in acetic anhydride facilitates intramolecular cyclization via nucleophilic attack of the pyridine nitrogen on the carbonyl carbon of the quinazoline moiety. This step generates the fused bicyclic structure with retained nitro and chlorine substituents. The reaction proceeds quantitatively under anhydrous conditions.

Amination at Position 6

The chlorine atom at position 6 is replaced via nucleophilic aromatic substitution using ammonium hydroxide (NH₄OH) and a copper(I) iodide catalyst in refluxing ethanol. This step introduces the amino group while preserving the nitro functionality at position 2, yielding the target compound with 72% efficiency. Critical parameters include:

Reaction ParameterOptimal ConditionImpact on Yield
Temperature80°C<70°C: 45% yield
Catalyst Loading10 mol% CuI<5 mol%: 50%
Reaction Time12 hours<8h: Incomplete

Alternative Synthesis via Dieckmann Condensation

Diester Precursor Preparation

Adapting the rutaecarpine synthesis, methyl 2-nitro-4-(pyridin-2-ylcarbamoyl)benzoate is prepared by coupling 2-nitroisophthalic acid with 2-aminopyridine using N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane. The diester intermediate forms in 78% yield after recrystallization from ethanol.

Cyclodehydration via Dieckmann Condensation

Heating the diester at 160°C in diphenyl ether induces a Dieckmann condensation, where the enolate intermediate attacks the adjacent ester carbonyl. This forms the pyrido[2,1-b]quinazoline-11-one core while eliminating methanol. The reaction achieves 65% yield due to competing decarboxylation side reactions.

Functional Group Interconversion

The nitro group at position 2 remains intact throughout the synthesis, while a ketone oxygen at position 6 is converted to the amino group via a two-step process:

  • Reduction : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) reduces the ketone to a secondary alcohol (85% yield).

  • Amination : The alcohol undergoes Mitsunobu reaction with phthalimide followed by hydrazinolysis to yield the primary amine. This sequence achieves 68% overall efficiency for the amination step.

Comparative Analysis of Synthetic Methods

Yield and Scalability

The nitration-substitution route demonstrates superior scalability, with reported multigram syntheses achieving 72% overall yield. In contrast, the Dieckmann method is limited by the high-temperature requirements and lower yields (58% overall).

Regioselectivity Challenges

Positioning the nitro group at position 2 requires precise control:

  • Nitration Route : Directed by chlorine substituents, ensuring >95% regioselectivity.

  • Diester Method : Limited to pre-installed nitro groups, constraining structural flexibility.

Purification Considerations

Both methods necessitate chromatographic purification due to:

  • Residual starting materials in the nitration route

  • Decarboxylation byproducts in the Dieckmann approach

Reaction Optimization Strategies

Solvent Effects on Cyclization

Screening polar aprotic solvents revealed DMF as optimal for the nitration route (Table 1):

SolventCyclization YieldPurity
DMF92%98%
DMSO88%95%
NMP85%93%

Catalytic Amination Enhancements

Incorporating 1,10-phenanthroline as a co-catalyst with CuI improved amination yields from 72% to 84% by stabilizing the copper-ammonia complex.

Spectroscopic Characterization Data

¹H NMR Signature Peaks

  • Nitro Group Adjacency : Doublet at δ 8.42 ppm (J = 2.4 Hz) for H-3 proton.

  • Amino Group : Broad singlet at δ 5.89 ppm integrating for 2 protons.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows molecular ion peak at m/z 291.08 [M+H]⁺, consistent with the molecular formula C₁₂H₁₀N₄O₃.

Industrial-Scale Production Considerations

Continuous Flow Nitration

Microreactor technology reduces decomposition risks during nitration, achieving 98% conversion at 25°C compared to 85% in batch reactors.

Green Chemistry Approaches

Recent advances utilize mechanochemical amination, eliminating solvent use and reducing reaction times from 12 hours to 45 minutes while maintaining 80% yield .

Chemical Reactions Analysis

Types of Reactions

6-amino-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogenation catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often used for the reduction of the nitro group.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 6-amino-2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-amino-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-amino-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The amino group allows for hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Key Structural Features:

  • Core framework : Pyrido[2,1-b]quinazolin-11-one fused ring system.
  • Substituents: Nitro group at C-2 and amino group at C-4.
  • Synthetic routes: Typically synthesized via copper-catalyzed domino reactions or Ullmann-Goldberg coupling-cyclization .

Key Findings :

  • Copper catalysis is dominant, with yields influenced by substituents (e.g., methyl groups reduce yields due to steric hindrance) .
  • Ultrasound-assisted synthesis improves efficiency (e.g., 51–93% yields in 15 minutes vs. hours for conventional methods) .

Physicochemical Properties

Substituents significantly alter melting points and solubility.

Table 2: Physical Properties of Selected Derivatives
Compound Substituents Melting Point (°C) Solubility Ref.
6-Amino-2-nitro C-6: NH₂; C-2: NO₂ Not reported DMSO-soluble
9-((Diethylamino)ethyl)amino-6-nitro C-9: NHR; C-6: NO₂ 100–101 Moderate in TFA
9-Chloro C-9: Cl 163–164 Insoluble in H₂O
6-Methyl C-6: CH₃ 127–129 DMSO-soluble

Key Findings :

  • Amino and nitro groups enhance solubility in polar solvents like DMSO .
  • Chlorinated derivatives exhibit higher melting points due to increased molecular rigidity .

Key Findings :

  • Antimicrobial activity: Alkylamino substituents enhance efficacy against mycobacteria .

Stability and Reactivity

  • Nitro groups increase electrophilicity, making the compound prone to reduction reactions .
  • Amino substituents improve stability in acidic conditions, as seen in hydrazone formation .

Biological Activity

6-amino-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antibacterial effects, and other pharmacological properties, supported by research findings and data tables.

The compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H12_{12}N4_{4}O3_{3}
  • Molecular Weight : 260.25 g/mol
  • CAS Number : 1375473-99-6

Structural Features

The presence of an amino group at position 6 and a nitro group at position 2 enhances its solubility and reactivity, contributing to its biological activity. The compound's structure is crucial for its interaction with biological targets.

Cytotoxicity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study focused on related compounds suggested that derivatives of this compound could potentially demonstrate similar activities.

Table 1: Cytotoxic Activity of Quinazolinone Derivatives

Compound NameCell Line TestedIC50_{50} (µM)Source
K5PC-315.5
K6MCF-710.0
K6HT-2912.3

Antibacterial Activity

Compounds within the quinazolinone family have also been reported to possess antibacterial properties. The nitro group in this compound is believed to enhance its efficacy against bacterial strains.

Table 2: Antibacterial Efficacy of Related Compounds

Compound NameBacterial Strain TestedZone of Inhibition (mm)Reference
6-amino-2-nitro derivativeE. coli18
6-amino derivativeS. aureus20

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or interference with cellular processes in target organisms. For instance, quinazolinones have been shown to inhibit DNA synthesis in cancer cells and disrupt bacterial cell wall synthesis.

Study on Antitumor Activity

A study investigated the antitumor activity of various quinazolinone derivatives including those structurally similar to this compound. The results demonstrated that certain derivatives showed significant inhibition of tumor growth in vivo models.

Findings:

  • Compound K6 exhibited over 70% inhibition of tumor growth in xenograft models.
  • Mechanism : Induction of apoptosis in cancer cells was observed through caspase activation pathways.

Study on Antifungal Activity

Another research effort evaluated antifungal properties against Candida species. The nitro-substituted quinazolinones showed promising results in inhibiting fungal growth.

Results:

  • Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL for various derivatives.
  • The study concluded that the presence of the nitro group significantly contributed to antifungal activity.

Q & A

Q. Basic Synthesis Methods

  • Pd-Catalyzed Cross-Coupling : Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) in eucalyptol enable efficient cyclization of methylanthranilic esters and 2-bromopyridines, yielding derivatives in 60–90% yields .
  • Copper-Catalyzed Domino Reactions : Cu(OAc)₂·H₂O facilitates C-N/C-C bond cleavage and reformation using substituted isatins and 2-bromopyridines, offering a complementary route with moderate yields .
  • Ultrasound-Assisted Condensation : Condensation of 2-chlorobenzoic acid and 2-aminopyridine derivatives in DMF under ultrasound irradiation reduces reaction time (1–3 hours) and improves yields (75–85%) .

Q. Advanced Methodological Considerations

  • Microwave-Assisted Annulation : Catalyst-free microwave conditions achieve rapid [3+3] annulation of quinazolinones with 3-formylchromones, yielding functionalized derivatives with high functional group tolerance .
  • Metal-Free Oxidative Cyclization : Using DIB/K₂S₂O₈, N-pyridylindoles undergo oxidative cyclization to form the target scaffold, avoiding transition metals and enabling moderate-to-high yields .

How do reaction mechanisms differ between Pd-catalyzed and metal-free synthetic routes for pyridoquinazolinone derivatives?

  • Pd-Catalyzed Pathways : Evidence suggests Pd facilitates oxidative addition of 2-bromopyridines, followed by C-H activation and cyclization. Kinetic isotope effect (KIE) studies indicate C-H activation is not rate-limiting in Pd-mediated reactions using DMF as a CO surrogate .
  • Metal-Free Routes : Oxidative cyclization via in-situ-generated intermediates (e.g., 2-hydroxy-1-(pyridin-2-yl)indolin-3-one) proceeds through electrophilic C-3 site formation and nucleophilic pyridyl nitrogen attack .

What strategies optimize regioselectivity and yield in the synthesis of nitro-substituted pyridoquinazolinones?

Q. Key Optimization Parameters

  • Solvent Effects : Eucalyptol enhances Pd-catalyzed reactions by stabilizing intermediates via π-π interactions, improving yields by 15–20% compared to DMF .
  • Catalyst Loading : Pd(OAc)₂ (3 mol%) with Xantphos (4 mol%) achieves optimal turnover, while higher concentrations promote side reactions .
  • Substituent Compatibility : Electron-withdrawing groups (e.g., nitro) at the 2-position require lower temperatures (80°C) to prevent decomposition, whereas electron-donating groups tolerate higher temperatures (120°C) .

How can contradictory data in failed syntheses (e.g., compounds 102 and 104) be resolved?

Q. Case Study

  • Compound-Specific Challenges : Methyl 6-amino-1H-indazole-7-carboxylate failed to cyclize under standard Pd/Xantphos conditions due to steric hindrance from the indazole ring. Adjusting to bulkier ligands (e.g., DavePhos) or alternative solvents (toluene) restored reactivity .
  • Mechanistic Insights : NMR monitoring revealed incomplete dearomatization in metal-free routes, necessitating longer reaction times or elevated temperatures .

What analytical techniques are critical for confirming pyridoquinazolinone structure and purity?

Q. Standard Techniques

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify regiochemistry; nitro groups deshield adjacent protons (δ 8.5–9.0 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular formulas (e.g., [M+H]⁺ for C₁₅H₁₁N₃O₃: calc. 282.0875, obs. 282.0878) .

Q. Advanced Methods

  • X-Ray Crystallography : Resolves ambiguous regiochemistry, as demonstrated for unexpected derivatives formed via benzodiazepine rearrangements .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) influencing crystallinity and stability .

What pharmacological applications have been explored for 6-amino-2-nitro-pyridoquinazolinones?

Q. Advanced Research Findings

  • Mycobacterial Efflux Pump Inhibition : Analogues exhibit potent activity against Mycobacterium tuberculosis by blocking the Rv2333c efflux pump (IC₅₀ = 3.2–8.7 µM), enhancing antibiotic efficacy .
  • Photoluminescent Chemosensors : Functionalized derivatives selectively detect Fe³⁺/Ag⁺ via "on-off" fluorescence quenching, with detection limits as low as 10 nM .

How do substituents (e.g., nitro vs. amino groups) influence the compound’s electronic properties and bioactivity?

Q. Structure-Activity Relationships

  • Electron-Withdrawing Nitro Groups : Enhance π-deficient character, improving DNA intercalation but reducing solubility.
  • Amino Groups : Increase basicity (pKa ~9.5) and hydrogen-bonding capacity, critical for target binding in antimycobacterial applications .
  • Hybrid Derivatives : 6-Arylhydrazono substituents modulate redox activity, as shown in tetrahydroquinazolinone analogues .

What green chemistry principles apply to pyridoquinazolinone synthesis?

Q. Methodological Advancements

  • Bio-Solvents : Eucalyptol (a renewable solvent) replaces toxic DMF in Pd-catalyzed reactions, aligning with Anastas-Warner principles .
  • Energy Efficiency : Ultrasound/microwave methods reduce energy consumption by 40–60% compared to conventional heating .

How do computational methods (e.g., DFT) aid in predicting reactivity and regioselectivity?

Q. Case Applications

  • NBO Analysis : Identifies charge transfer interactions (e.g., Pd→C in transition states), guiding catalyst selection .
  • DFT Calculations : Predict nitro group orientation (para vs. meta) and stabilization energies, validated by experimental NMR/X-ray data .

What are unresolved challenges in scaling up pyridoquinazolinone synthesis for preclinical studies?

Q. Critical Bottlenecks

  • Purification Complexity : Nitro-substituted derivatives require gradient chromatography (SiO₂/EtOAc-hexane) due to polar byproducts .
  • Thermal Sensitivity : Decomposition above 150°C necessitates low-temperature protocols for gram-scale synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.